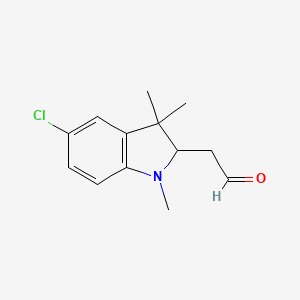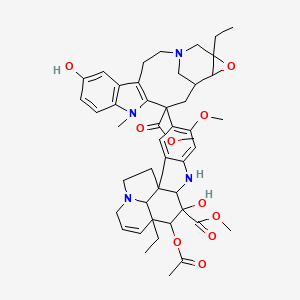
Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-12'-hydroxy-, (3'alpha,4'alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- is a complex organic compound known for its significant biological activity It is a derivative of vinca alkaloids, which are naturally occurring compounds extracted from the periwinkle plant (Catharanthus roseus)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves multiple steps, starting from the extraction of vinca alkaloids from the periwinkle plant. The key steps include:
Isolation of Vinca Alkaloids: The initial step involves the extraction of vinca alkaloids from the plant using solvents like methanol or ethanol.
Chemical Modification: The extracted alkaloids undergo chemical modifications, including acetylation, epoxidation, and hydroxylation, to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Utilizing industrial-scale extraction methods to obtain vinca alkaloids.
Automated Chemical Synthesis: Employing automated systems for chemical modifications to enhance efficiency and consistency.
High-Throughput Purification: Using high-throughput purification techniques to handle large volumes and ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and synthesis pathways.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It has shown potential in cancer treatment due to its ability to inhibit cell division and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves:
Molecular Targets: The compound targets microtubules, essential components of the cell’s cytoskeleton.
Pathways Involved: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinblastine: Another vinca alkaloid with similar anticancer properties.
Vincristine: Known for its use in chemotherapy, particularly for leukemia.
Vindesine: A semi-synthetic derivative with enhanced potency and reduced side effects.
Uniqueness
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- is unique due to its specific chemical modifications, which enhance its biological activity and reduce toxicity compared to other vinca alkaloids.
Propriétés
Numéro CAS |
79257-03-7 |
|---|---|
Formule moléculaire |
C46H56N4O10 |
Poids moléculaire |
825.0 g/mol |
Nom IUPAC |
methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-7-hydroxy-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5(10),6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O10/c1-8-42-14-10-16-50-18-15-44(38(42)50)30-20-31(34(56-5)21-32(30)47-37(44)46(55,41(54)58-7)39(42)59-25(3)51)45(40(53)57-6)22-26-23-49(24-43(9-2)36(26)60-43)17-13-28-29-19-27(52)11-12-33(29)48(4)35(28)45/h10-12,14,19-21,26,36-39,47,52,55H,8-9,13,15-18,22-24H2,1-7H3 |
Clé InChI |
MGPIIEYZEVFVGM-UHFFFAOYSA-N |
SMILES canonique |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)N(C1=C4C=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


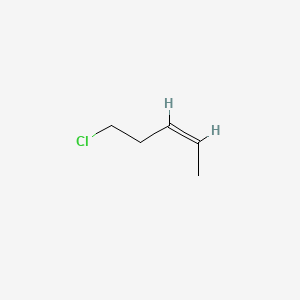
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
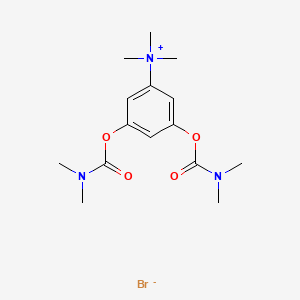
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
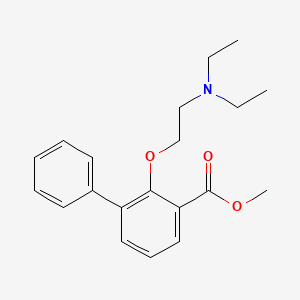
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
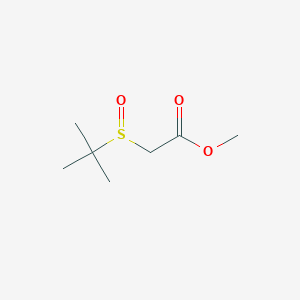
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
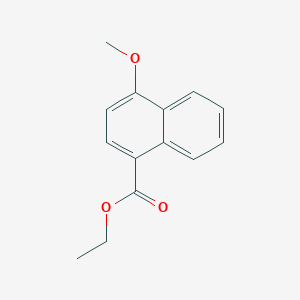
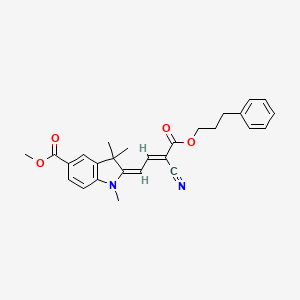
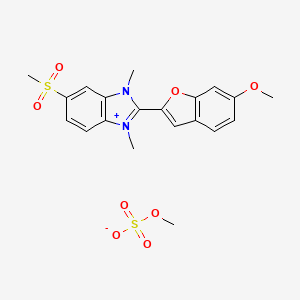
![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
